Thrombin Receptor Agonist
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Overview
Description
Thrombin receptor agonists are compounds that activate thrombin receptors, specifically protease-activated receptors (PARs), which play a crucial role in the coagulation process. These receptors are part of the G protein-coupled receptor family and are activated by proteolytic cleavage. Thrombin receptor agonists are essential in various physiological and pathological processes, including hemostasis, thrombosis, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thrombin receptor agonists can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of thrombin receptor agonists involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Thrombin receptor agonists primarily undergo proteolytic cleavage, which is essential for their activation. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor .
Common Reagents and Conditions: The activation of thrombin receptor agonists involves the use of proteolytic enzymes like thrombin. The reaction conditions typically include physiological pH and temperature to mimic the natural environment in which these reactions occur .
Major Products Formed: The primary product of the proteolytic cleavage of thrombin receptor agonists is the activated receptor-ligand complex, which initiates intracellular signaling pathways .
Scientific Research Applications
Thrombin receptor agonists have a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of protease-activated receptor activation and signaling.
Biology: Employed in research on platelet activation, coagulation, and inflammatory responses.
Medicine: Investigated for their potential therapeutic applications in treating thrombotic disorders, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting thrombin receptors.
Mechanism of Action
Thrombin receptor agonists exert their effects by binding to and cleaving the extracellular N-terminal domain of protease-activated receptors. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to the second extracellular loop of the receptor and activating it. The activated receptor then initiates intracellular signaling cascades involving G proteins, leading to various cellular responses such as platelet activation, shape change, granule release, and aggregation .
Comparison with Similar Compounds
Thrombopoietin receptor agonists: These compounds stimulate platelet production by activating the thrombopoietin receptor.
Protease-activated receptor antagonists: These compounds inhibit the activation of protease-activated receptors, providing a contrasting mechanism of action compared to thrombin receptor agonists.
Uniqueness: Thrombin receptor agonists are unique in their ability to directly activate thrombin receptors through proteolytic cleavage, a mechanism not shared by other receptor agonists. This unique activation method allows for precise control of receptor signaling, making thrombin receptor agonists valuable tools in both research and therapeutic applications .
Properties
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYRVSBKWIFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H118N20O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1739.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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